(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, also known as (R)-BPA, is a chiral Brønsted acid organocatalyst derived from the axially chiral BINOL scaffold. It is a foundational member of the Akiyama-Terada catalyst class, widely used to facilitate enantioselective transformations where the creation of a specific stereoisomer is critical. The catalyst operates by activating electrophiles, typically imines, through hydrogen bonding or protonation, creating a chiral environment that directs the approach of a nucleophile. Its utility spans a range of reactions, including Mannich-type reactions, Friedel-Crafts alkylations, and various cycloadditions.
Procuring the enantiomerically pure (R)-catalyst is non-negotiable for achieving a target chiral product. Using the racemic (±)-mixture will result in a racemic product, yielding 0% enantiomeric excess (ee) and defeating the purpose of asymmetric catalysis. The opposite (S)-enantiomer will produce the undesired product enantiomer. Furthermore, substitution of the core BINOL scaffold, for instance with bulky 3,3' groups to create catalysts like (R)-TRIP, fundamentally alters the shape and steric environment of the catalytic pocket. This change can dramatically impact catalyst performance, sometimes inverting selectivity or inhibiting reactivity for specific substrates, making the unsubstituted (R)-BPA the correct choice for transformations that do not benefit from, or are hindered by, additional steric bulk.
In the inverse electron-demand aza Diels-Alder reaction between an aldimine and 2-methoxypropene, the enantiopure (R)-catalyst (CAS 35193-64-7) is essential for producing the chiral tetrahydroquinoline product. Use of the (R)-catalyst at 5 mol% loading resulted in 98% enantiomeric excess (ee). In contrast, a racemic catalyst would produce a racemic product (0% ee), demonstrating that enantiopurity is a fundamental, non-substitutable requirement for this transformation.
| Evidence Dimension | Enantiomeric Excess (% ee) |
| Target Compound Data | 98% ee |
| Comparator Or Baseline | Racemic (±)-catalyst: 0% ee (theoretical) |
| Quantified Difference | Delivers full enantioselectivity vs. zero from the racemate |
| Conditions | Inverse electron-demand aza Diels-Alder of N-benzylidene-p-chloroaniline with 2-methoxypropene, CH2Cl2, -20 °C, 5 mol% catalyst loading. |
This evidence confirms that for asymmetric synthesis, the racemic version is not a viable cost-saving alternative; the enantiopure (R)-form is required to generate the desired chiral product.
The unsubstituted (R)-BPA demonstrates high efficiency, serving as a baseline for more complex catalysts. In the foundational asymmetric Mannich reaction of a 2-hydroxyphenyl imine with a silyl ketene acetal, (R)-BPA achieved a 96% yield and 88% ee at a 10 mol% loading. While more substituted catalysts can sometimes offer higher selectivity, the parent (R)-BPA provides a strong cost-performance benchmark, avoiding the synthetic complexity and higher cost of substituted analogs like TRIP for applications where its performance is sufficient. Lower catalyst loading directly reduces process costs and simplifies purification.
| Evidence Dimension | Yield (%) and Enantiomeric Excess (%) |
| Target Compound Data | 96% Yield, 88% ee |
| Comparator Or Baseline | Standard substituted catalysts (e.g., TRIP) which have a higher molecular weight and more complex synthesis. |
| Quantified Difference | Provides high performance without the added cost and mass of 3,3'-substituents. |
| Conditions | Mannich reaction of N-(2-hydroxy-5-nitrophenyl)methylene-p-toluidine with 1-(tert-butyldimethylsiloxy)-1-methoxyethene, CH2Cl2, -78 °C, 10 mol% catalyst. |
For many standard transformations, this catalyst offers a highly effective and more economical option compared to more complex, second-generation phosphoric acids, impacting precursor selection and overall process cost.
The choice between the unsubstituted (R)-BPA and its bulkier 3,3'-disubstituted analogs is a critical procurement decision driven by substrate structure. In the Friedel-Crafts alkylation of indole with N-Boc-imines, a catalyst with bulky 3,3'-bis(2,4,6-triisopropylphenyl) groups ((R)-TRIP) gave the (S)-product in 96% ee. However, switching to a catalyst with smaller 3,3'-bis(4-nitrophenyl) groups inverted the selectivity, yielding the (R)-product in 86% ee. This demonstrates that the steric profile of the catalyst is a key process parameter. For substrates that are sterically hindered or where the transition state is disrupted by large substituents, the less-encumbered parent (R)-BPA can offer a different and potentially more favorable reaction pathway.
| Evidence Dimension | Product Enantiomer and Enantiomeric Excess (%) |
| Target Compound Data | Baseline catalyst for reactions preferring less steric bulk. |
| Comparator Or Baseline | Bulky (R)-TRIP catalyst: yields (S)-product (96% ee). Catalyst with 4-nitrophenyl groups: yields (R)-product (86% ee). |
| Quantified Difference | Demonstrates that 3,3' substituents can invert enantioselectivity, making the choice of the unsubstituted backbone a critical variable. |
| Conditions | Friedel-Crafts reaction of indole with N-Boc-aldimine derived from p-chloro-benzaldehyde, CH2Cl2, -20 °C. |
This highlights that (R)-BPA is not simply a 'weaker' version of bulkier catalysts but a distinct tool; its selection is a strategic choice for specific substrates where the steric environment of analogs like TRIP is detrimental.
This catalyst is the right choice for the enantioselective synthesis of nitrogen-containing heterocycles like tetrahydroquinolines via aza Diels-Alder reactions. The evidence shows it delivers near-perfect enantioselectivity (98% ee), which is critical for producing specific, biologically active isomers while avoiding the inactive or potentially harmful opposite enantiomer.
When developing a new asymmetric process, (R)-BPA serves as a highly effective and economical starting point. Its ability to achieve high yields and selectivity at reasonable catalyst loadings for foundational transformations like the Mannich reaction makes it a go-to choice before exploring more expensive, highly substituted catalysts. This allows for more efficient use of resources in process optimization.
This compound should be selected when working with substrates where the steric bulk of common substituted catalysts, like (R)-TRIP, may hinder reactivity or lead to undesired stereochemical outcomes. As shown in Friedel-Crafts reactions, altering the catalyst's steric profile can dramatically change the product, making the less-encumbered (R)-BPA a necessary tool for controlling selectivity with specific substrates.
Irritant